2-Methoxy-3-phenylpropanal
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Overview
Description
2-Methoxy-3-phenylpropanal is an organic compound with the molecular formula C10H12O2 It is an aromatic aldehyde, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (C6H5) attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of iodobenzene with 2-methyl-2-propen-1-ol in the presence of triethylamine and acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microbial biotransformation methods have been explored for the production of optically pure this compound, utilizing specific strains of Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Methoxy-3-phenylpropanoic acid.
Reduction: 2-Methoxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-phenylpropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and microbial biotransformations.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-phenylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and phenyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules .
Comparison with Similar Compounds
- 2-Methoxy-3-phenylpropanoic acid
- 2-Methoxy-3-phenylpropanol
- 2-Methyl-3-phenylpropanal
Comparison: 2-Methoxy-3-phenylpropanal is unique due to the presence of both a methoxy group and an aldehyde group on the same moleculeFor instance, 2-Methoxy-3-phenylpropanoic acid is more acidic, while 2-Methoxy-3-phenylpropanol is more prone to oxidation .
Properties
IUPAC Name |
2-methoxy-3-phenylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYLDSAKBNTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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